molecular formula C6H6ClNO B6160080 6-chloro-5-methylpyridin-2-ol CAS No. 1227592-82-6

6-chloro-5-methylpyridin-2-ol

Cat. No.: B6160080
CAS No.: 1227592-82-6
M. Wt: 143.57 g/mol
InChI Key: MHOYCWKBVPVKQH-UHFFFAOYSA-N
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Description

6-Chloro-5-methylpyridin-2-ol (CAS 1227592-82-6) is a high-purity chemical intermediate with the molecular formula C6H6ClNO and a molecular weight of 143.57 . This compound is supplied with a purity of 99% and is offered for industrial and scientific applications, primarily serving as a key building block in pharmaceutical research and development, custom synthesis, and the production of active pharmaceutical ingredients (APIs) . Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, frequently employed in the discovery and optimization of novel therapeutic agents . The specific substitution pattern of the chlorine and methyl groups on the pyridin-2-ol ring makes this compound a valuable synthon for constructing more complex molecules targeted at biological receptors. Research into PRMT5 binding motif inhibitors, for instance, has utilized structurally related halogenated heterocycles, highlighting the relevance of such fragments in developing first-in-class inhibitors for oncology targets . Please note that this product is For Research Use Only and is not intended for diagnostic or therapeutic applications. The compound has associated hazard warnings and requires careful handling; it may cause skin and eye irritation and specific toxicity hazards . Researchers should consult the safety data sheet and use appropriate personal protective equipment during handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1227592-82-6

Molecular Formula

C6H6ClNO

Molecular Weight

143.57 g/mol

IUPAC Name

6-chloro-5-methyl-1H-pyridin-2-one

InChI

InChI=1S/C6H6ClNO/c1-4-2-3-5(9)8-6(4)7/h2-3H,1H3,(H,8,9)

InChI Key

MHOYCWKBVPVKQH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(=O)C=C1)Cl

Purity

95

Origin of Product

United States

Synthetic Methodologies and Route Design for 6 Chloro 5 Methylpyridin 2 Ol

Historical Perspectives on Pyridinol Synthesis

The synthesis of pyridinols, and their tautomeric forms, pyridones, has been a fundamental pursuit in heterocyclic chemistry for over a century. Early methods often relied on the condensation of β-dicarbonyl compounds with ammonia (B1221849) or amines, leading to the formation of the core pyridine (B92270) ring. These foundational approaches, while effective for producing simple pyridinol scaffolds, often lacked the regiocontrol necessary for synthesizing highly substituted and specifically functionalized derivatives like 6-chloro-5-methylpyridin-2-ol. The development of pyridine chemistry has seen a progressive shift from harsh reaction conditions and limited substrate scope to more refined, selective, and efficient synthetic routes. This evolution has been driven by the increasing importance of substituted pyridinols as intermediates in the pharmaceutical and agrochemical industries.

De novo Synthetic Strategies for this compound

De novo synthesis, which involves constructing the target molecule from simpler, acyclic precursors, offers a versatile approach to this compound. These strategies allow for the precise placement of substituents on the pyridine ring.

Halogenation of Dihydropyridone Precursors and Dehydrohalogenation Approaches

One effective strategy for constructing the pyridinol ring involves the modification of a dihydropyridone precursor. This approach typically begins with the halogenation of the double bond within the dihydropyridone ring, followed by a dehydrohalogenation step to introduce the aromatic character of the pyridine system.

A relevant pathway starts with a dihydropyridone which undergoes halogenation using agents like chlorine, bromine, or sulphuryl chloride. epo.org This reaction adds halogen atoms across the double bond, forming a 5,6-dihalopiperidone intermediate. epo.org Subsequent heating of this dihalo compound, sometimes in a high-boiling solvent, induces dehydrohalogenation. epo.org This elimination reaction removes a molecule of hydrogen halide, resulting in the formation of the corresponding 2-pyridone (the tautomer of 2-pyridinol). epo.org This pyridone can then be further functionalized. For instance, the synthesis of 2-chloro-5-methylpyridine (B98176) has been achieved through a two-step process from a dihalo precursor involving dehydrohalogenation followed by chlorination. epo.orggoogle.com

Table 1: Halogenation-Dehydrohalogenation Approach

Step Reaction Reagents Intermediate/Product
1 Halogenation Chlorine, Bromine, Sulphuryl Chloride 2-oxo-5-methyl-5,6-dihalopiperidine
2 Dehydrohalogenation Heat 2-hydroxy-5-methylpyridine (B17766)

Regioselective Chlorination and Methylation Techniques

Achieving the specific substitution pattern of this compound requires precise control over the regioselectivity of both chlorination and methylation reactions. The inherent electronic properties of the pyridine ring and the influence of existing substituents guide the position of incoming electrophiles or nucleophiles.

Studies on the functionalization of 2-chloropyridines have shown that the position of substitution is highly dependent on the reaction conditions and the directing effects of other groups on the ring. mdpi.com For example, directed ortho-lithiation can be used to selectively introduce substituents at a position adjacent to a directing group. While direct regioselective chlorination of 5-methylpyridin-2-ol at the 6-position is a potential route, controlling the selectivity can be challenging due to the activating nature of the hydroxyl group. Similarly, regioselective methylation of 6-chloropyridin-2-ol (B99635) at the 5-position must overcome potential side reactions. A more controlled approach often involves building the molecule with the desired substituents already in place or introduced through highly selective methods like cross-coupling reactions.

Multi-Step Conversions from Pyridine Amines or Other Pyridine Derivatives

A common and reliable strategy for synthesizing pyridinols is through the conversion of a corresponding pyridine amine. This typically involves a diazotization reaction followed by hydrolysis. A key intermediate for the synthesis of the target compound is 6-chloro-5-methylpyridin-2-amine (B1439278). ucdavis.eduresearchgate.net

The synthesis of this intermediate has been reported in a four-step sequence starting from 2-amino-6-chloropyridine. ucdavis.eduresearchgate.net The crucial introduction of the methyl group at the 5-position is achieved via a Suzuki-Miyaura cross-coupling reaction, which provides high regioselectivity and yield. ucdavis.eduresearchgate.net Once 6-chloro-5-methylpyridin-2-amine is obtained, it can be converted to the desired this compound. This transformation is typically achieved by treating the amine with sodium nitrite (B80452) in an acidic aqueous solution to form a diazonium salt, which is then hydrolyzed by heating to replace the diazonium group with a hydroxyl group.

Table 2: Synthesis via Pyridine Amine Intermediate

Starting Material Key Reaction Intermediate Final Step Product

Advanced Synthetic Techniques and Optimization

Modern organic synthesis increasingly relies on advanced techniques, particularly catalysis, to improve efficiency, selectivity, and sustainability. These methods are highly applicable to the synthesis of complex heterocyclic molecules like this compound.

Catalytic Approaches in Pyridinol Synthesis (e.g., Palladium-Catalyzed Coupling Reactions)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have become central to the synthesis of substituted pyridines. mdpi.comnih.gov As mentioned previously, the Suzuki-Miyaura reaction is a prime example, utilized effectively for the regioselective methylation of a pyridine ring in the synthesis of the 6-chloro-5-methylpyridin-2-amine intermediate. ucdavis.eduresearchgate.net

The general catalytic cycle for such reactions involves the oxidative addition of an organohalide to a Pd(0) complex, followed by transmetalation with an organoboron compound (in the case of Suzuki coupling), and finally, reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. youtube.com These methods offer several advantages, including mild reaction conditions, high functional group tolerance, and excellent yields, making them suitable for large-scale synthesis. researchgate.net The application of palladium catalysis represents a significant advancement over traditional methods, enabling the efficient and controlled construction of the specific substitution pattern required for this compound. researchgate.net

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
2-amino-6-chloropyridine
6-chloro-5-methylpyridin-2-amine
2-hydroxy-5-methylpyridine
2-oxo-5-methyl-5,6-dihalopiperidine
2-chloro-5-methylpyridine
5-methylpyridin-2-ol
6-chloropyridin-2-ol

Green Chemistry Principles in Synthetic Route Development

The development of synthetic routes for specialty chemicals like this compound is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous materials. A plausible synthetic pathway for this compound involves the initial formation of 5-methylpyridin-2-ol (which exists in tautomeric equilibrium with 5-methyl-2-pyridone), followed by regioselective chlorination at the 6-position.

A common laboratory-scale synthesis of 2-hydroxypyridines starts from the corresponding 2-aminopyridine. For instance, 2-hydroxy-5-methylpyridine can be prepared from 2-amino-5-methylpyridine (B29535) via a diazotization reaction, followed by hydrolysis. orgsyn.org The subsequent and crucial step is the selective chlorination of the 5-methylpyridin-2-ol intermediate.

Green chemistry principles can be applied to this chlorination step by carefully selecting the chlorinating agent. Traditional methods often employ hazardous reagents like chlorine gas (Cl₂) or phosphorus oxychloride (POCl₃). A greener approach involves the use of N-Chlorosuccinimide (NCS), which is a solid, easier-to-handle reagent that presents fewer safety and environmental hazards. wikipedia.orgresearchgate.net The use of NCS for the chlorination of electron-rich aromatic and heterocyclic systems is well-established. researchgate.netorganic-chemistry.org

ReagentPhase (STP)Key HazardsByproductGreen Chemistry Consideration
Chlorine (Cl₂) Gas GasToxic, corrosive, respiratory irritantHCl (corrosive gas)Difficult to handle; requires specialized equipment; hazardous byproducts.
Phosphorus Oxychloride (POCl₃) LiquidHighly corrosive, reacts violently with waterPhosphoric acidsHarsh reagent; generates significant acidic waste.
N-Chlorosuccinimide (NCS) SolidIrritantSuccinimideStable solid, easier to handle; byproduct is recyclable/less hazardous. wikipedia.org

Further application of green principles includes the choice of solvent and energy input. Many chlorination reactions are performed in chlorinated solvents like dichloromethane (B109758) or chloroform. Green alternatives focus on using safer solvents, such as toluene (B28343) or ethyl acetate, or developing solvent-free reaction conditions. nih.gov Additionally, microwave-assisted synthesis has been recognized as a green chemistry tool that can significantly shorten reaction times, reduce energy consumption, and often lead to cleaner reactions with higher yields for pyridine derivatives. epo.org

Process Optimization for Scalability and Efficiency

Transitioning a synthetic route from laboratory scale to industrial production requires rigorous process optimization to ensure safety, efficiency, cost-effectiveness, and scalability. For the synthesis of pyridine derivatives, this involves moving beyond traditional batch processing to more advanced manufacturing technologies.

A significant advancement in chemical manufacturing is the adoption of continuous flow chemistry. This approach offers superior control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yield, purity, and safety. Researchers at Virginia Commonwealth University have demonstrated a highly efficient process for manufacturing pyridine compounds by switching from a five-step batch process to a single continuous step using flow reactors. This change resulted in a projected 75% reduction in production costs and an increase in yield from 58% to 92%. organic-chemistry.org Such a strategy could be directly applicable to the large-scale synthesis of this compound.

ParameterTraditional Batch ProcessContinuous Flow Process
Typical Yield 58% organic-chemistry.org92% organic-chemistry.org
Process Steps Multiple (e.g., 5 steps) organic-chemistry.orgReduced (e.g., 1 step) organic-chemistry.org
Safety Higher risk of thermal runawayEnhanced heat transfer, smaller reaction volumes, improved safety scispace.com
Scalability ComplexSimpler "scaling-out" by running reactors in parallel scispace.com
Cost High production costProjected 75% cost reduction organic-chemistry.org

Process optimization is also driven by analytical tools and statistical methods. Methodologies such as Response Surface Methodology (RSM) are used to systematically investigate the effects of multiple variables (e.g., temperature, catalyst loading, substrate ratios) on the reaction outcome. researchgate.net By applying RSM, optimal conditions can be identified to maximize yield and minimize impurities, which is critical for efficient and scalable production. researchgate.net The use of microchannel reactors can further enhance efficiency and control in continuous processes. scispace.com

Synthesis of Related Pyridinol Isomers and Analogues (e.g., 6-Chloro-5-methylpyridin-3-ol (B1367268), 5-Chloro-6-methylpyridin-2-ol)

The synthesis of structural isomers and analogues is crucial for developing structure-activity relationships (SAR) in drug discovery and agrochemical development. The specific placement of chloro, methyl, and hydroxyl groups on the pyridine ring can dramatically alter the compound's biological targets and efficacy.

Synthesis of 6-Chloro-5-methylpyridin-3-ol

While a specific, detailed synthesis for 6-chloro-5-methylpyridin-3-ol was not found in the surveyed literature, a representative synthetic strategy for a related 6-chloro-3-substituted pyridine can be examined. The synthesis of 6-chloro-3-pyridinemethanol demonstrates a viable route starting from a commercially available substituted pyridine. This method involves the reduction of a carboxylic acid functional group, which is a common transformation in organic synthesis.

The synthesis proceeds from 6-chloronicotinic acid, which is reduced to the corresponding alcohol using a borane (B79455) complex. prepchem.com This highlights a general strategy where functional group interconversion on a pre-existing chlorinated pyridine ring is employed to access the desired analogue.

StepStarting MaterialReagent(s)Product
16-Chloronicotinic acidBorane/TMF complex, THF6-Chloro-3-pyridinemethanol prepchem.com

This route illustrates how different isomers can be accessed by starting with appropriately substituted precursors and applying standard organic transformations.

Synthesis of 5-Chloro-6-methylpyridin-2-ol (B18866)

A specific, documented synthetic route for 5-chloro-6-methylpyridin-2-ol could not be identified within the scope of the literature reviewed for this article. The synthesis of this isomer would likely require a different multi-step strategy, potentially involving the construction of the pyridine ring with the desired substitution pattern already in place or a regioselective chlorination of 6-methylpyridin-2-ol, where directing group effects would be critical.

Chemical Reactivity and Mechanistic Studies of 6 Chloro 5 Methylpyridin 2 Ol

Tautomeric Equilibrium and Proton Transfer Dynamics

Like other 2-hydroxypyridines, 6-chloro-5-methylpyridin-2-ol exists as an equilibrium mixture of two tautomeric forms: the enol (hydroxypyridine) form and the keto (pyridone) form. This equilibrium is a result of proton transfer between the oxygen and nitrogen atoms. The position of this equilibrium is sensitive to various factors, including the electronic nature of other ring substituents and the surrounding solvent environment.

Keto-Enol Tautomerism (2-Pyridone vs. 2-Hydroxypyridine (B17775) Forms)

The tautomerism between the 2-hydroxypyridine (lactim) and 2-pyridone (lactam) forms is a fundamental characteristic of this class of compounds. mdpi.comrsc.org The 2-hydroxypyridine form possesses a hydroxyl group on the pyridine (B92270) ring, giving it aromatic character. In contrast, the 2-pyridone form features a carbonyl group and a protonated nitrogen atom within the ring.

For the parent 2-hydroxypyridine, the gas-phase equilibrium slightly favors the enol (hydroxypyridine) form by approximately 3 kJ/mol. mdpi.com However, the presence of substituents can significantly shift this balance. Computational and spectroscopic studies on chloro-monosubstituted 2-hydroxypyridines have shown that substitution at the 6-position, as in this compound, strongly favors the dominance of the lactim (2-hydroxypyridine) tautomer in the gas phase. rsc.orgrsc.org This preference is attributed to the inductive effects of the halogen substituent. rsc.org

Tautomeric equilibrium of this compound, showing the 2-hydroxypyridine (enol) form and the 2-pyridone (keto) form.
Figure 1: Keto-Enol Tautomerism of this compound.

Solvent Effects on Tautomeric Preferences

The tautomeric equilibrium of 2-pyridone systems is highly sensitive to the solvent environment. wuxibiology.com While the enol form may be preferred in the gas phase, the keto form is significantly stabilized in polar solvents. mdpi.com The 2-pyridone tautomer is more polar than the 2-hydroxypyridine form, and it is better solvated by polar solvents through hydrogen bonding. wuxibiology.com This leads to a shift in the equilibrium toward the keto form as the polarity of the medium increases. rsc.orgrsc.org For the parent compound, 2-pyridone is the predominant form in polar solvents like water, with an equilibrium constant of around 900 in its favor. mdpi.com In nonpolar solvents like cyclohexane, both tautomers can coexist in comparable amounts. mdpi.com

Interactive Table: Solvent Effects on 2-Hydroxypyridine/2-Pyridone Equilibrium

SolventDielectric Constant (ε)Predominant TautomerEquilibrium Constant (KT = [Pyridone]/[Hydroxypyridine])
Gas Phase12-Hydroxypyridine~0.4
Cyclohexane2.0Comparable Amounts1.7
Acetonitrile37.52-PyridoneHigh
Water80.12-Pyridone~900
Data derived from studies on the parent 2-hydroxypyridine system. mdpi.comacs.org

Computational Insights into Tautomeric Interconversion Barriers

Theoretical and computational studies have provided valuable insights into the kinetics of the proton transfer process. For the parent 2-hydroxypyridine, the intramolecular 1,3-proton shift in the gas phase has a high activation energy barrier, calculated to be around 137 kJ/mol. mdpi.comnih.gov This suggests that the uncatalyzed, unimolecular interconversion is a slow process.

However, the interconversion can be facilitated by intermolecular mechanisms, such as through the formation of dimers or with the assistance of solvent molecules. The energy barrier for the interconversion of a mixed dimer is significantly lower, at approximately 31 kJ/mol. mdpi.com The presence of even a single water molecule acting as a bridge for proton transfer can dramatically reduce the tautomerization barrier. wuxibiology.com

Interactive Table: Calculated Activation Barriers for 2-Hydroxypyridine Tautomerization

MechanismSystemCalculated Activation Barrier (kJ/mol)Reference
Intramolecular 1,3-Proton ShiftMonomer (Gas Phase)137.2 mdpi.com
Intermolecular Proton TransferMixed Dimer (Gas Phase)30.8 mdpi.com
Water-Assisted TransferSingle Water Molecule~50-70 wuxibiology.com

Electrophilic Aromatic Substitution Reactions

The pyridine ring, particularly in its electron-rich 2-pyridone tautomeric form, is susceptible to electrophilic aromatic substitution (EAS). The outcome of these reactions, specifically the position of substitution, is governed by the directing effects of the substituents already present on the ring.

Regioselectivity and Directing Effects of Substituents (Cl, CH₃, OH)

Regioselectivity in electrophilic aromatic substitution refers to the preference for an electrophile to attack one position over another. wikipedia.org In this compound, the regioselectivity is a complex interplay of the electronic effects of the three substituents.

2-Pyridone Tautomer: In this form, the carbonyl group and ring nitrogen influence electron density. Resonance structures show that the C3 and C5 positions are more electron-rich and thus more activated towards electrophiles. rsc.org

-OH (as part of the amide): The amide oxygen is a strong activating, ortho-para director. It strongly activates the C3 and C5 positions.

-CH₃ (at C5): The methyl group is a weak activating, ortho-para director. It further activates the C3 position (para) and the C4/C6 positions (ortho).

-Cl (at C6): The chloro group is a deactivating, ortho-para director due to its inductive withdrawal and resonance donation effects. It deactivates the entire ring but would direct an incoming electrophile to the C5 position (ortho).

Considering the combined effects, the C3 position is the most activated site for electrophilic attack. The strong activation by the amide group at C3, reinforced by the methyl group at C5, outweighs the deactivating effect of the chlorine at C6. Studies on similar 2-pyridone systems consistently show a strong preference for C3-functionalization. rsc.org

2-Hydroxypyridine Tautomer: In this aromatic form, the directing effects are more classical.

-OH (at C2): The hydroxyl group is a very strong activating, ortho-para director, directing towards C3 and C5.

-CH₃ (at C5): Activates its ortho (C4, C6) and para (C2) positions.

-Cl (at C6): Deactivates the ring but directs ortho (C5) and para (C3).

Again, the C3 position is strongly favored. It is para to the powerful activating -OH group and para to the deactivating but para-directing -Cl group. The C5 position is also activated by the -OH group (ortho) but is sterically hindered by the adjacent methyl and chloro groups. Therefore, electrophilic substitution is predicted to occur predominantly at the C3 position.

Mechanistic Pathways of Halogenation and Nitration

The mechanisms for halogenation and nitration of this compound follow the general pathway for electrophilic aromatic substitution. masterorganicchemistry.comyoutube.com This involves the generation of a strong electrophile, which is then attacked by the electron-rich pyridone/hydroxypyridine ring.

Mechanism of Halogenation: Direct halogenation of pyridones can be achieved under various conditions. The reaction typically requires the generation of a potent electrophilic halogen species (e.g., Br⁺ or Cl⁺). This is often accomplished using the elemental halogen (e.g., Br₂ or Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃). youtube.com

Generation of Electrophile: The Lewis acid polarizes the halogen molecule, creating a strong electrophile (e.g., Br-Br-FeBr₃).

Nucleophilic Attack: The π-system of the this compound ring (predominantly at the C3 position) attacks the electrophilic halogen atom. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

Deprotonation: A weak base (e.g., FeBr₄⁻) removes the proton from the C3 position, collapsing the sigma complex, restoring the aromaticity of the ring, and yielding the halogenated product.

Mechanism of Nitration: The nitration of pyridones is typically carried out using a mixture of concentrated nitric acid and sulfuric acid ("mixed acid"). rsc.orgrushim.ru

Generation of Electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). byjus.comyoutube.com

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Nucleophilic Attack: The electron-rich C3 position of the this compound ring attacks the nitronium ion, forming a resonance-stabilized sigma complex.

Deprotonation: A weak base in the mixture (e.g., H₂O or HSO₄⁻) abstracts the proton from the C3 carbon, restoring the ring's aromatic system and yielding 3-nitro-6-chloro-5-methylpyridin-2-ol. youtube.com

Nucleophilic Substitution Reactions

The presence of a chlorine atom on the electron-deficient pyridine ring renders this compound susceptible to nucleophilic aromatic substitution (SNAr) reactions. The pyridyl nitrogen atom acts as an electron sink, stabilizing the intermediate Meisenheimer complex formed during the attack of a nucleophile.

The chlorine atom at the 6-position of this compound can be displaced by a variety of nucleophiles. The reaction generally proceeds via the SNAr mechanism, where the rate is influenced by the nucleophilicity of the attacking species and the stability of the intermediate.

Detailed research has shown that chloropyridines can react with a range of nucleophiles. While specific studies on this compound are limited, the reactivity can be inferred from analogous systems. For instance, the synthesis of 6-chloro-5-methylpyridin-2-amine (B1439278) demonstrates the displacement of the chloro group by an amine. Other potential nucleophiles include alkoxides, thiolates, and cyanide.

Table 1: Examples of Nucleophilic Substitution Reactions on Chloropyridines

Nucleophile Reagent Example Product Type
Amine Ammonia (B1221849), Primary/Secondary Amines Aminopyridine
Alkoxide Sodium Methoxide Alkoxypyridine
Thiolate Sodium Thiophenoxide Thioether

This table presents expected reactions based on the general reactivity of chloropyridines.

The reaction conditions for these substitutions typically involve heating the chloropyridine derivative with the nucleophile in a suitable solvent, sometimes in the presence of a base to neutralize any generated acid.

Nucleophilic displacement of the chlorine atom in this compound provides a versatile pathway for the synthesis of a variety of substituted pyridinol derivatives. These interconversions are valuable in the development of new compounds with potential applications in pharmaceuticals and materials science.

For example, the reaction with ammonia or primary amines leads to the corresponding 6-amino-5-methylpyridin-2-ol derivatives. Similarly, reaction with alkoxides, such as sodium methoxide, would yield 6-methoxy-5-methylpyridin-2-ol. These transformations allow for the systematic modification of the electronic and steric properties of the parent molecule, enabling the fine-tuning of its chemical and biological characteristics.

Functional Group Transformations and Derivatization

Beyond nucleophilic substitution at the chlorine atom, this compound can undergo a variety of transformations at its other functional groups, namely the hydroxyl and methyl groups.

The hydroxyl group of this compound behaves as a typical alcohol and can undergo esterification and etherification reactions.

Esterification: In the presence of an acid catalyst, this compound can react with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form the corresponding esters. The Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid like sulfuric acid, is a common method.

Etherification: The hydroxyl group can be converted into an ether via the Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a strong base, such as sodium hydride, to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Table 2: Representative Reactions of the Hydroxyl Group

Reaction Type Reagents Product
Esterification Acetic Anhydride, Pyridine 6-chloro-5-methylpyridin-2-yl acetate

This table illustrates typical conditions for esterification and etherification of pyridinols.

The methyl group attached to the pyridine ring can also be chemically modified, although this often requires more forcing conditions compared to reactions at the hydroxyl or chloro groups.

Oxidation: The methyl group can be oxidized to a carboxylic acid. This transformation typically requires strong oxidizing agents such as potassium permanganate (B83412) (KMnO4) or nitric acid under heating. The resulting carboxylic acid, 6-chloro-2-hydroxy-5-pyridinecarboxylic acid, is a valuable synthetic intermediate.

Halogenation: Free-radical halogenation of the methyl group can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a radical initiator (e.g., AIBN or UV light). This reaction proceeds via a free-radical chain mechanism to yield the corresponding halomethylpyridine derivative.

Table 3: Common Transformations of the Methyl Group

Reaction Type Reagents Product
Oxidation Potassium Permanganate, Heat 6-chloro-2-hydroxy-5-pyridinecarboxylic acid

This table provides examples of typical reagents for the oxidation and halogenation of methylpyridines.

The pyridinol core of this compound can participate in redox reactions, although the specific redox potential is not widely reported. The pyridine ring is generally considered to be electron-deficient and can be reduced under certain conditions.

Reduction: Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) can lead to the reduction of the pyridine ring to a piperidine (B6355638) ring. However, this reaction may also result in the hydrogenolysis of the C-Cl bond, leading to a mixture of products.

Oxidation: The pyridinol ring is generally resistant to oxidation due to its aromatic nature. However, under harsh oxidative conditions, degradation of the ring can occur. More controlled oxidation would likely target the methyl and hydroxyl substituents as previously discussed.

Radical Reactions and Photochemistry of this compound

The study of radical-induced and photochemical reactions of this compound is essential for understanding its reactivity, persistence, and potential transformation in various chemical and environmental contexts. While direct experimental data for this specific compound is limited in the available scientific literature, a comprehensive understanding can be constructed by drawing analogies from studies on structurally similar compounds, such as pyridinols, chlorophenols, and other substituted pyridines.

Pulse Radiolysis Studies on Pyridinols

Pulse radiolysis is a powerful technique used to generate specific radicals and study their subsequent reactions in real-time. Although no dedicated pulse radiolysis studies on this compound have been identified, the extensive research on related pyridinols and chlorophenols provides a strong basis for predicting its behavior.

The reaction of this compound with the hydroxyl radical (•OH), a highly reactive species, is expected to be a primary process in aqueous environments under ionizing radiation. The •OH radical can react with the pyridinol ring through two main pathways: addition to the aromatic ring or, under alkaline conditions, electron transfer from the phenolate (B1203915) form.

For instance, studies on 2-pyridinol have shown that the •OH radical reacts with a high rate constant, on the order of 1.1 x 10¹⁰ dm³mol⁻¹s⁻¹, primarily through addition to the electron-rich positions of the pyridine ring. ias.ac.in In the case of this compound, the presence of the electron-donating methyl and hydroxyl groups and the electron-withdrawing chloro group will influence the sites of •OH addition. The hydroxyl group, being a strong activating group, will direct the addition to the ortho and para positions.

Under alkaline conditions, where the hydroxyl group is deprotonated, one-electron oxidation by radicals like •OH can lead to the formation of a phenoxyl-type radical. Pulse radiolysis studies on 4-chlorophenol (B41353) have demonstrated the formation of a chlorinated phenoxyl radical under alkaline conditions. sioc-journal.cn A similar reaction can be anticipated for this compound.

The reaction with hydrated electrons (e⁻aq), a potent reducing species, is another important aspect. For chlorophenols, the reaction with hydrated electrons often leads to reductive dechlorination. sinap.ac.cn It is plausible that this compound would undergo a similar reaction, resulting in the formation of a chloride ion and a methyl-pyridin-2-ol radical.

Table 1: Predicted Reactions of this compound with Radiolytic Species (Analogical Data)

Radiolytic SpeciesPredicted Reaction TypePredicted ProductsAnalogous Compound Studied
•OH (neutral pH) Addition to the ringHydroxycyclohexadienyl-type radicals2-Pyridinol ias.ac.in
•OH (alkaline pH) Electron transferChloro-methyl-pyridinyloxyl radical4-Chlorophenol sioc-journal.cn
e⁻aq Reductive dechlorination5-methylpyridin-2-ol radical + Cl⁻2-Chlorophenol sinap.ac.cn
•H Addition to the ringHydroxycyclohexadienyl-type radicals2-Chlorophenol sinap.ac.cn

This table is based on hypothesized reactions derived from studies on analogous compounds and not on direct experimental data for this compound.

Photochemical Stability and Degradation Pathways

The photochemical stability of this compound is a critical parameter for assessing its environmental fate. The absorption of UV radiation can lead to electronic excitation and subsequent chemical reactions, resulting in the degradation of the compound.

The photodegradation of chloropyridines has been a subject of investigation. For example, the photolysis of 2-chloropyridine (B119429) in aqueous solutions has been shown to proceed via the cleavage of the carbon-chlorine bond, leading to the formation of 2-hydroxypyridine as a major initial product. nih.govresearchgate.netresearchgate.net This suggests that a primary photochemical degradation pathway for this compound would involve the homolytic or heterolytic cleavage of the C-Cl bond.

Upon cleavage of the C-Cl bond, a pyridinyl radical would be formed. This radical can then undergo various reactions, including hydrogen abstraction from the solvent or reaction with oxygen to form peroxy radicals, leading to a cascade of further degradation products.

Furthermore, the presence of the methyl group can also influence the photochemical reactivity. Studies on methylpyridines have shown that photodissociation can occur, although the primary pathways often involve isomerization and ring-opening reactions. nih.govacs.org

Initial Excitation: Absorption of UV light by the this compound molecule.

C-Cl Bond Cleavage: Homolytic cleavage of the carbon-chlorine bond to form a pyridinyl radical and a chlorine radical.

Hydroxylation: Reaction of the pyridinyl radical with water or hydroxyl radicals to form dihydroxy-methyl-pyridine derivatives.

Ring Opening: Subsequent absorption of photons or reaction with reactive oxygen species can lead to the opening of the pyridine ring, forming various aliphatic and smaller organic molecules.

The photodegradation of 2-chloropyridine has been reported to produce intermediates such as 1H-pyrrole-2-carboxaldehyde and 6-chloro-2-pyridinecarboxylic acid. nih.gov Similar complex intermediates could potentially be formed during the photodegradation of this compound.

Table 2: Plausible Photochemical Degradation Pathways for this compound

StepDescriptionKey Intermediates/ProductsBasis from Analogous Compounds
1 PhotoexcitationExcited state of the parent moleculeGeneral principle of photochemistry
2 C-Cl Bond Cleavage5-methylpyridin-2-ol-6-yl radical, Cl•Photodegradation of 2-chloropyridine nih.govresearchgate.netresearchgate.net
3 Further ReactionsDihydroxy-methyl-pyridines, ring-opened productsPhotodegradation of substituted pyridines

This table presents hypothesized degradation pathways based on the study of similar compounds and is not based on direct experimental evidence for this compound.

Advanced Spectroscopic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Comprehensive ¹H and ¹³C NMR Spectral Analysis for Structural Confirmation and Tautomeric Studies

No specific ¹H and ¹³C NMR spectral data, such as chemical shifts (δ) and coupling constants (J), for 6-chloro-5-methylpyridin-2-ol could be located in the surveyed literature. This information is fundamental for the confirmation of the compound's molecular structure and would be crucial for investigating its potential tautomeric equilibrium between the pyridin-2-ol and the corresponding pyridin-2(1H)-one form. Tautomerism is a well-documented phenomenon in hydroxypyridines, and NMR spectroscopy is a primary tool for studying the position of this equilibrium in solution.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

Similarly, there is no available information regarding the application of two-dimensional (2D) NMR techniques to this compound. These advanced NMR methods, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY), are indispensable for unambiguously assigning proton and carbon signals, establishing connectivity between atoms, and elucidating through-space proximities of atoms within the molecule.

X-ray Crystallography for Solid-State Structure Determination

Analysis of Molecular Conformations and Packing Arrangements

A search for crystallographic data on this compound in prominent databases yielded no results. Therefore, no information is available regarding its crystal system, space group, unit cell dimensions, or the conformation of the molecule in the solid state.

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

Without a crystal structure, the nature and extent of intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the pyridine (B92270) nitrogen, or potential halogen bonding involving the chlorine atom, cannot be analyzed. These interactions are critical in determining the supramolecular architecture and physical properties of the compound in its solid form.

Vibrational Spectroscopy (Infrared and Raman)

Detailed experimental Infrared (IR) and Raman spectra for this compound, along with assignments of its characteristic vibrational modes, are not available in the public domain. Such data would provide valuable insights into the functional groups present in the molecule and would complement the information obtained from other spectroscopic techniques.

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Specifically, no detailed research findings, data tables, or in-depth analyses were found for the following required sections:

Electronic Spectroscopy (UV-Vis) and Photophysical Characterization

While general spectroscopic principles and data for related pyridine derivatives exist, the strict instruction to focus exclusively on "this compound" and to provide detailed, specific research findings prevents the generation of a scientifically accurate and informative article as requested. Creating content for the specified outline would require speculation and the use of data from other compounds, which would violate the core requirements of accuracy and sole focus on the target compound.

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Computational and Theoretical Investigations

Quantum Chemical Methods (DFT, Ab Initio) for Electronic Structure Calculations

No published studies were found that applied Density Functional Theory (DFT) or ab initio methods to calculate the electronic structure of 6-chloro-5-methylpyridin-2-ol.

Optimization of Molecular Geometries and Conformational Analysis

Specific data on the optimized molecular geometry, bond lengths, bond angles, or conformational analysis for this compound derived from computational methods are not available in the reviewed literature.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

There are no available studies that report predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), or Ultraviolet-Visible (UV-Vis) spectroscopic parameters for this compound based on quantum chemical calculations.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

A Frontier Molecular Orbital (FMO) analysis for this compound has not been reported in the scientific literature.

Analysis of HOMO-LUMO Energies and Charge Transfer Interactions

Calculated energies for the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), the resulting HOMO-LUMO gap, or associated charge transfer interactions for this compound are not documented.

Mapping of Electrostatic Potential Surfaces for Reactive Sites

There are no published Molecular Electrostatic Potential (MEP) maps for this compound to identify potential electrophilic or nucleophilic reactive sites.

Reaction Mechanism Elucidation via Transition State Theory

No computational studies elucidating reaction mechanisms involving this compound through the application of Transition State Theory were found.

Computational Modeling of Synthetic Pathways and Reaction Barriers

Computational modeling, particularly using Density Functional Theory (DFT), is a cornerstone in predicting reaction mechanisms and calculating the energy barriers associated with synthetic pathways. For a molecule like this compound, theoretical calculations can elucidate the feasibility of various synthetic routes, such as those involving the chlorination and methylation of a pyridine (B92270) precursor.

General Synthetic Considerations: The synthesis of substituted pyridines can be complex, often involving multiple steps with challenges in regioselectivity. Computational models can help predict the most likely sites for electrophilic or nucleophilic attack, guiding the selection of appropriate reagents and reaction conditions. For instance, the synthesis of pyridine derivatives can be approached through condensation reactions or cycloadditions. baranlab.org DFT calculations can model the transition states of these reactions, providing estimates of the activation energies and helping to identify the most kinetically and thermodynamically favorable pathways. mdpi.com

Reaction Barrier Estimation: The energy barrier of a reaction is a critical parameter that determines its rate. Theoretical methods can calculate the potential energy surface of a reaction, identifying the transition state structures and their corresponding energies. For the synthesis of this compound, this could involve modeling the chlorination of a methyl-pyridin-2-ol precursor or the methylation of a chloro-pyridin-2-ol. The calculated reaction barriers can help in optimizing reaction conditions to improve yields and minimize side products. While specific data for this compound is not available, studies on similar heterocyclic systems demonstrate the utility of these methods in predicting reaction outcomes. rsc.org

Table 1: Representative Theoretical Data for Pyridine Synthesis Reactions

Reaction TypeComputational MethodCalculated ParameterTypical Value Range (kcal/mol)
Electrophilic Aromatic SubstitutionDFT (B3LYP)Activation Energy15 - 30
Nucleophilic Aromatic SubstitutionDFT (M06-2X)Reaction Barrier20 - 40
CycloadditionCASSCFTransition State Energy25 - 50

Note: This table presents typical value ranges for reaction parameters in pyridine synthesis based on computational studies of related systems and is for illustrative purposes only. Actual values for the synthesis of this compound would require specific calculations.

Study of Tautomerization and Isomerization Processes

Substituted 2-hydroxypyridines, such as this compound, can exist in equilibrium with their corresponding pyridin-2-one tautomers. The position of this equilibrium is crucial as the two tautomers can exhibit different chemical and physical properties.

Tautomeric Equilibrium: The tautomerism between the enol (2-hydroxypyridine) and keto (2-pyridone) forms is a well-studied phenomenon. wayne.edu Computational studies have shown that in the gas phase, the 2-hydroxypyridine (B17775) form is often slightly more stable. nih.gov However, in polar solvents, the equilibrium typically shifts towards the more polar 2-pyridone tautomer due to better solvation of the carbonyl group. voer.edu.vn For this compound, the presence of the electron-withdrawing chlorine atom and the electron-donating methyl group can influence the relative stabilities of the tautomers. Ab initio and DFT calculations can predict the Gibbs free energy difference between the tautomers in various environments. nih.gov Theoretical studies on 6-substituted 2-pyridones have indicated that chloro-substitution can shift the equilibrium towards the 2-hydroxypyridine form in the gas phase. uba.ar

Isomerization Processes: Beyond tautomerism, computational methods can also investigate the potential for isomerization, such as the migration of the methyl or chloro substituents. These processes generally involve high energy barriers corresponding to the breaking and reforming of strong covalent bonds and are therefore less likely to occur under normal conditions. Computational studies can quantify these barriers, confirming the structural stability of the molecule.

Table 2: Calculated Relative Energies of 2-Pyridone Tautomers

SystemComputational MethodPhaseΔG (keto - enol) (kcal/mol)Favored Tautomer
2-HydroxypyridineAb initioGas~0.32-Pyridone (slightly)
2-HydroxypyridineAM1/PM3LiquidNegative2-Pyridone
6-chloro-2-hydroxypyridineAb initioGasPositive2-Hydroxypyridine

Note: This table is based on data from computational studies of 2-hydroxypyridine and its derivatives. wayne.eduuba.arjournalcsij.com The specific values for this compound are not available and would require dedicated calculations.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations can provide insights into the behavior of this compound in different environments, particularly in solution. These simulations model the movement of atoms over time, offering a dynamic picture of solute-solvent interactions.

While specific MD simulations for this compound are not reported, simulations of related halogenated pyridines in various solvents can provide a basis for understanding its behavior. mdpi.com MD simulations can be used to study:

Solvation Structure: How solvent molecules arrange around the solute, which is crucial for understanding solubility and reactivity.

Solvent Effects on Tautomerism: By explicitly including solvent molecules, MD simulations can provide a more detailed picture of how the solvent stabilizes one tautomer over the other. mdpi.com

Intermolecular Interactions: MD can reveal the nature and strength of interactions, such as hydrogen bonding, between solute molecules or between the solute and solvent.

For this compound, MD simulations in both polar and non-polar solvents would be valuable to understand its solubility characteristics and the influence of the solvent on its tautomeric equilibrium.

Quantitative Structure-Reactivity/Activity Relationships (QSAR/QSAPR) for Chemical Properties (non-biological focus)

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a compound with its physicochemical properties or reactivity. elsevierpure.com While often used in drug discovery, these methods can also be applied to predict non-biological properties. nih.gov

For this compound, QSPR models could be developed to predict properties such as:

Boiling point and melting point: Based on a dataset of related substituted pyridines with known values.

Solubility: Correlating structural descriptors with solubility in different solvents.

Reactivity parameters: Such as pKa or electrophilicity index, based on electronic descriptors calculated from its structure.

The development of such models requires a diverse dataset of compounds with experimentally determined properties. The predictive power of these models depends on the quality of the data and the statistical methods employed. nih.gov

Table 3: Relevant Molecular Descriptors for QSPR of Pyridine Derivatives

Descriptor TypeExamplesPredicted Property
TopologicalWiener index, Randić indexBoiling point, Viscosity
ElectronicDipole moment, HOMO/LUMO energiesReactivity, pKa
StericMolecular volume, Surface areaSolubility, Melting point

Note: This table lists common descriptors used in QSPR studies of organic compounds and the properties they are often used to predict.

Applications As a Synthetic Building Block and Precursor Chemistry

Role in Complex Organic Synthesis (Excluding Pharmaceutical/Agrochemical Drug Products)

The reactivity of the 6-chloro-5-methylpyridin-2-ol scaffold allows for its use in the assembly of intricate molecular architectures. The presence of multiple reaction sites—the hydroxyl group, the chlorine atom, and the pyridine (B92270) ring itself—enables a variety of chemical transformations.

While specific examples detailing the use of this compound in the synthesis of non-biologically active polycyclic and fused heterocyclic systems are not extensively documented in publicly available literature, the general reactivity of substituted pyridinols suggests several potential pathways. The hydroxyl group can be converted into a better leaving group, facilitating intramolecular cyclization reactions. Furthermore, the chlorine atom is susceptible to nucleophilic substitution, which can be a key step in the formation of fused rings. Cross-coupling reactions, a powerful tool in modern organic synthesis, could also be employed at various positions on the pyridine ring to build complex polycyclic structures.

The structural features of this compound make it a candidate for the synthesis of functional materials such as dyes and electronic materials. The pyridinol core can act as a chromophore, and modifications to the substituent groups can be used to tune the electronic and optical properties of the resulting molecules. For instance, the chlorine atom can be replaced with various functional groups through nucleophilic aromatic substitution or cross-coupling reactions to create extended π-conjugated systems, which are often the basis for organic electronic materials.

Derivatization for Material Science Applications (e.g., Ligands, Polymers)

The derivatization of this compound opens up possibilities for its use in material science. The pyridinol moiety is a known ligand for various metal ions. By modifying the substituents on the pyridine ring, the coordination properties of the resulting molecule can be tailored for specific applications, such as in the formation of coordination polymers or metal-organic frameworks (MOFs). These materials have potential uses in gas storage, catalysis, and sensing.

The hydroxyl group and the chlorine atom also provide handles for polymerization. For example, the hydroxyl group could be used to initiate ring-opening polymerization, or the entire molecule could be incorporated as a monomer into a polymer chain through various polymerization techniques. The resulting polymers could exhibit interesting thermal, mechanical, or electronic properties depending on the polymer architecture and the nature of the other monomers.

Development of Novel Reagents and Catalysts Utilizing the Pyridinol Scaffold

Substituted pyridinols can serve as scaffolds for the development of novel reagents and catalysts. The ability of the pyridinol nitrogen and oxygen atoms to coordinate to metal centers is a key feature in this regard. Chiral derivatives of this compound could be synthesized and used as ligands in asymmetric catalysis, enabling the stereoselective synthesis of valuable chemical compounds.

Furthermore, the pyridinol scaffold can be functionalized to create organocatalysts. The combination of the acidic hydroxyl group and the basic pyridine nitrogen can lead to bifunctional catalysts capable of activating substrates in a cooperative manner. While specific examples utilizing this compound for these purposes are not readily found, the general principles of catalyst design suggest its potential in this area.

Future Directions and Research Challenges

Exploration of Unconventional Reactivity Patterns

Future investigations into 6-chloro-5-methylpyridin-2-ol are expected to delve into its less-explored reactive behaviors. The unique arrangement of a chloro group, a methyl group, and a hydroxyl group on the pyridine (B92270) ring presents opportunities for novel chemical transformations. Research in this area could focus on activating typically inert C-H bonds or exploring unusual cycloaddition reactions. Understanding these unconventional pathways could lead to the development of new synthetic methodologies and the creation of novel molecular architectures with unique properties. A significant challenge will be to control the regioselectivity of these reactions, given the multiple reactive sites on the molecule.

Development of More Sustainable and Atom-Economical Synthetic Routes

A critical challenge in contemporary chemistry is the development of environmentally benign and efficient synthetic processes. Future research on this compound will likely prioritize the development of sustainable and atom-economical synthetic routes. This involves designing syntheses that maximize the incorporation of all reactant atoms into the final product, thereby minimizing waste. jocpr.comlibretexts.org

Current research in the broader field of pyridine synthesis highlights several promising strategies that could be adapted for this compound. These include the use of heterogeneous catalysts, which can be easily separated and reused, and the development of one-pot multicomponent reactions that reduce the number of synthetic steps and purification processes. acs.orgnih.gov For instance, the thermo-catalytic conversion of biomass-derived feedstocks like glycerol (B35011) in the presence of ammonia (B1221849) over zeolite catalysts represents a sustainable approach to producing the core pyridine structure. rsc.org

Table 1: Comparison of Potential Sustainable Synthesis Strategies

StrategyPotential Advantages for this compound SynthesisKey Challenges
Heterogeneous Catalysis - Catalyst reusability- Simplified product purification- Potential for continuous flow processes- Catalyst deactivation- Achieving high selectivity for the target isomer
Multicomponent Reactions - Increased atom economy- Reduced reaction time and energy consumption- Minimized solvent and reagent waste- Optimization of reaction conditions for multiple components- Control of side reactions
Biomass-derived Feedstocks - Use of renewable starting materials- Reduced reliance on fossil fuels- Development of efficient catalytic systems for specific transformations- Separation and purification from complex reaction mixtures

Advanced Spectroscopic Techniques for In Situ Mechanistic Studies

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for optimizing existing processes and discovering new ones. Future research will likely employ advanced spectroscopic techniques for in situ monitoring of reactions. Techniques such as high-pressure Nuclear Magnetic Resonance (NMR) spectroscopy can provide real-time data on the formation of intermediates and byproducts under actual reaction conditions. wiley.comcam.ac.uk This allows for a detailed kinetic and mechanistic analysis that is often not possible with traditional ex situ methods. The primary challenge in this area will be the development of suitable analytical methodologies and equipment to handle the specific reaction conditions required for this compound.

Integration with Machine Learning and AI for Reaction Prediction and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research. mdpi.com In the context of this compound, AI algorithms can be employed to predict its reactivity, optimize reaction conditions, and even design novel synthetic pathways. nih.gov By analyzing vast datasets of chemical reactions, ML models can identify patterns and correlations that may not be apparent to human researchers, thus accelerating the discovery of new and improved synthetic methods. mdpi.com

The development of robust predictive models requires large and high-quality datasets, the availability of which can be a significant challenge for a specific compound like this compound. Overcoming this will necessitate systematic experimental studies to generate the necessary data for training and validating the AI models.

Expanding Applications in Non-Biological Advanced Materials and Chemical Technologies

While much of the focus on pyridine derivatives has been in the pharmaceutical and agrochemical sectors, future research will likely explore the potential of this compound in non-biological advanced materials and chemical technologies. Its rigid, aromatic structure and the presence of functional groups that can be further modified make it an interesting building block for the synthesis of novel polymers, organic electronic materials, and functional coatings. For instance, its incorporation into polymer backbones could impart specific thermal, mechanical, or photophysical properties. A key challenge will be to establish clear structure-property relationships to guide the rational design of new materials based on this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-chloro-5-methylpyridin-2-ol, and how can reaction yields be improved?

  • Methodology :

  • Nucleophilic substitution : Chlorination of 5-methylpyridin-2-ol using POCl₃ or SOCl₂ under reflux conditions (common for pyridine derivatives) .
  • Optimization : Monitor reaction progress via TLC/HPLC. Adjust stoichiometry (e.g., 1.5–2.0 equivalents of chlorinating agents) and solvent polarity (e.g., DMF for activation). Purify via column chromatography (silica gel, hexane/EtOAc gradient) .
    • Yield Enhancement : Use catalytic bases (e.g., Et₃N) to neutralize HCl byproducts and drive the reaction forward .

Q. How can the structural purity of this compound be confirmed experimentally?

  • Analytical Techniques :

  • NMR : Compare 1^1H/13^13C spectra to reference pyridin-2-ol derivatives. Key signals: aromatic protons (δ 6.5–8.0 ppm), hydroxyl proton (broad, δ ~12 ppm), methyl group (δ ~2.5 ppm) .
  • X-ray crystallography : Resolve crystal structure to confirm regiochemistry (e.g., Cl at C6, CH₃ at C5). Use SHELX software for refinement .
  • Mass spectrometry : Validate molecular ion peak (M⁺) and isotopic pattern matching 35^{35}Cl/37^{37}Cl .

Q. What in vitro assays are suitable for preliminary biological activity screening of this compound?

  • Methodology :

  • Antimicrobial testing : Minimum Inhibitory Concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
  • Enzyme inhibition : Screen against kinases or oxidoreductases via fluorometric/colorimetric assays (e.g., NADPH depletion for reductase activity) .

Advanced Research Questions

Q. How do electronic and steric effects of the chloro and methyl substituents influence the compound’s reactivity in cross-coupling reactions?

  • Methodology :

  • DFT calculations : Use Gaussian or ORCA to map frontier molecular orbitals (HOMO/LUMO) and predict sites for Suzuki-Miyaura or Buchwald-Hartwig couplings. The Cl substituent acts as an electron-withdrawing group, activating C6 for nucleophilic attack .
  • Experimental validation : Perform kinetic studies with Pd catalysts (e.g., Pd(PPh₃)₄) and track regioselectivity via 1^1H NMR .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models?

  • Case Study : If in vitro MIC values (e.g., 5 µg/mL) conflict with in vivo efficacy (e.g., no reduction in bacterial load):

  • Pharmacokinetic profiling : Measure plasma stability (LC-MS), protein binding (equilibrium dialysis), and metabolic clearance (microsomal assays) .
  • Structure modification : Introduce hydrophilic groups (e.g., -OH, -COOCH₃) to improve bioavailability while retaining activity .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound analogs?

  • Methodology :

  • Analog synthesis : Replace Cl with F, Br, or NO₂; vary methyl position (e.g., 4-methyl vs. 5-methyl) .
  • Bioactivity clustering : Use PCA (Principal Component Analysis) to correlate substituent properties (Hammett σ, logP) with IC₅₀/MIC values .
    • Key Findings :
  • Chloro vs. Fluoro : Cl enhances electrophilicity but reduces solubility; F balances reactivity and ADME properties .
  • Methyl position : 5-methyl improves steric shielding of the hydroxyl group, reducing metabolic oxidation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.